4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide
Description
The compound 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine dihydroiodide is a cyclohexane derivative featuring a difluorinated cyclohexyl core, a 5-methoxy-substituted pyridin-2-yl group, and a dihydroiodide counterion.
Properties
IUPAC Name |
4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O.2HI/c1-17-9-2-3-10(16-8-9)11(15)4-6-12(13,14)7-5-11;;/h2-3,8H,4-7,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMGCSFBSAOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)N.I.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step often involves the cyclization of appropriate precursors to form the cyclohexane ring.
Introduction of Difluoro Groups: Fluorination reactions are employed to introduce the difluoro groups at the 4,4-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexane intermediate.
Formation of the Amine Group: The amine functionality is introduced through reductive amination or other amination techniques.
Conversion to Dihydroiodide Salt: The final step involves the conversion of the free amine to its dihydroiodide salt form, typically by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoro groups or the pyridinyl ring, potentially leading to defluorination or hydrogenation products.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Defluorinated or hydrogenated derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex industrial products.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxypyridinyl groups may enhance binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound is compared to cyclohexan-1-amine derivatives with varying substituents (Table 1). Key structural differences include:
- Pyridine vs.
- Counterion Effects : The dihydroiodide salt contrasts with hydrochlorides (e.g., ) and may influence solubility and crystallinity due to iodide’s larger ionic radius.
- Fluorination Patterns : The 4,4-difluoro cyclohexane core is conserved across analogs, enhancing rigidity and lipophilicity .
Table 1: Structural Comparison of Cyclohexan-1-amine Derivatives
Physicochemical Properties
- Molecular Weight : The target compound’s dihydroiodide salt and larger pyridinyl substituent result in a higher molecular weight (~385 g/mol) compared to hydrochlorides (e.g., 229.7–279.73 g/mol) .
- Solubility : Hydrochlorides (e.g., ) are typically water-soluble, while iodide salts may exhibit lower solubility due to reduced hydration energy.
- Stability : Fluorination at the 4,4-positions stabilizes the cyclohexane ring against metabolic degradation, a feature shared across analogs .
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